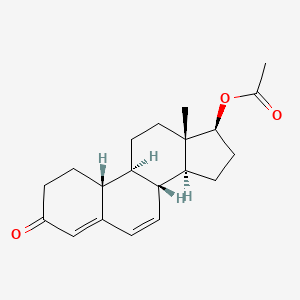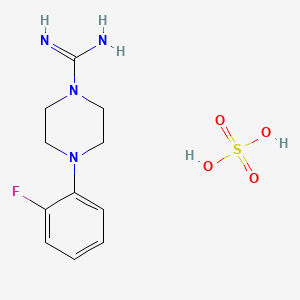
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
Descripción general
Descripción
1,4,7,10,13,16-Hexaazacyclooctadecane hexahydrochloride is a macrocyclic compound that is part of a class of chemicals known as hexaazamacrocycles. These compounds are characterized by their ring structure that contains nitrogen atoms at specific intervals, which allows them to act as ligands and form complexes with various metal ions. The ability of these macrocycles to complex with metals has made them a subject of interest in coordination chemistry and various applications such as catalysis and material science .
Synthesis Analysis
The synthesis of hexaazamacrocycles and their derivatives has been explored in several studies. For instance, chromium(III) complexes of 1,4,7,10,13,16-hexaazacyclooctadecane have been prepared, and their structures were determined using single-crystal X-ray diffraction . Similarly, the synthesis of fluorescent derivatives of related macrocycles has been reported, which involves starting from a known compound and introducing functional groups that confer fluorescent properties . The synthesis of a dimeric hydroxobridged erbium(III) complex with hexaazacyclooctadecane also highlights the versatility of these macrocycles in forming varied complex structures .
Molecular Structure Analysis
The molecular structure of hexaazacyclooctadecane complexes has been elucidated using X-ray crystallography. For example, the chromium(III) complex of the macrocycle was found to crystallize in a specific space group and exhibit a rare facial isomer . The structure of a potassium perchlorotriphenylmethide complex with a related hexaoxacyclooctadecane was described as a separated ion pair, providing insights into the coordination environment of the macrocycle . The erbium(III) complex demonstrated a dinuclear structure with two erbium ions bridged by hydroxide ions, coordinated by the nitrogen atoms of the macrocycle .
Chemical Reactions Analysis
The chemical reactivity of hexaazacyclooctadecane and its derivatives has been studied in various contexts. The interaction of a hexamethyl derivative with iodine was investigated spectrophotometrically, revealing the formation of charge-transfer complexes and providing kinetic and thermodynamic parameters for the reaction . The complexation behavior with transition metals and the electrochemical response of a ferrocene-functionalized derivative was studied using potentiometric and electrochemical techniques . These studies demonstrate the macrocycle's ability to participate in electron-transfer reactions and form stable complexes with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexaazacyclooctadecane complexes are closely related to their structure and the nature of their interactions with other species. The crystal structure of a hexacyclen salt with nitrate and water showed strong hydrogen-bonding and ion-ion interactions, indicating the role of the macrocycle in anion complexation . Potentiometric and NMR studies on the protonation behavior of macrocyclic ligands provided insights into their basicity and the protonation patterns at different pH values . The electronic spectra and thermal decomposition behavior of complexes also shed light on the stability and electronic properties of these compounds .
Aplicaciones Científicas De Investigación
Ligandos Donadores de Nitrógeno [Catálisis]
Hexacyclen Hexahydrochloride se utiliza como un ligando donador de nitrógeno en la catálisis . Los ligandos son iones o moléculas que donan un par de electrones a un átomo central para formar un enlace covalente coordinado. En este caso, Hexacyclen Hexahydrochloride, siendo un análogo de nitrógeno de 18-corona-6, puede donar electrones desde sus átomos de nitrógeno, lo que lo hace útil en varios procesos catalíticos .
Reactivos Sintéticos
Este compuesto se utiliza como reactivo sintético . Los reactivos sintéticos son sustancias o compuestos que se utilizan en reacciones químicas para sintetizar otros compuestos. Las propiedades de Hexacyclen Hexahydrochloride lo hacen adecuado para su uso en una variedad de síntesis químicas .
Compuestos de Quelación/Complejación
Hexacyclen Hexahydrochloride se utiliza en la formación de quelatos o compuestos complejos . Los quelatos son compuestos en los que un átomo metálico central está unido a una molécula grande, llamada ligando, en una estructura cíclica o de anillo. Hexacyclen Hexahydrochloride, con sus múltiples átomos de nitrógeno, puede formar estas estructuras de anillo con varios iones metálicos .
Materiales Huésped Supramoleculares
Este compuesto se utiliza en la creación de materiales huésped supramoleculares . Estos son materiales que pueden albergar otras moléculas dentro de su estructura. La capacidad de Hexacyclen Hexahydrochloride para formar estructuras complejas lo hace adecuado para esta aplicación .
Solubilizador de Cálculos Urinarios
Curiosamente, Hexacyclen Hexahydrochloride también se utiliza como solubilizador de cálculos urinarios . Esto significa que se utiliza en el tratamiento de cálculos renales o cálculos urinarios. Ayuda a disolver las piedras, facilitando su paso .
Safety and Hazards
Mecanismo De Acción
Target of Action
Hexacyclen Hexahydrochloride, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride, primarily targets metal ions . It is commonly used as a chelating agent in chemistry and biochemistry due to its ability to bind these ions .
Mode of Action
The compound interacts with its targets by selectively binding metal ions in proteins or enzymes . This interaction allows researchers to study the structure and function of these proteins or enzymes .
Result of Action
The molecular and cellular effects of Hexacyclen Hexahydrochloride’s action largely depend on the specific metal ions it binds to and the biological context. For instance, by binding to metal ions in certain enzymes, it could inhibit or alter the function of these enzymes .
Action Environment
The action, efficacy, and stability of Hexacyclen Hexahydrochloride can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment could affect its chelating activity. Moreover, factors such as pH and temperature could potentially influence its stability and activity .
Propiedades
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58105-91-2 | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)






